2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene
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Overview
Description
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a sulfonyl group, a methoxy group, a methyl group, and a chloro-nitrophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a chlorobenzene derivative, followed by sulfonylation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and various halogenating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro and chloro groups can also participate in various binding interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfonyl and methoxy groups.
4-Chloro-2-nitrophenol: Another similar compound with a different arrangement of the chloro and nitro groups.
2,6-Dichloro-4-nitrophenol: Contains additional chlorine substituents, leading to different chemical properties.
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
5465-74-7 |
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Molecular Formula |
C14H12ClNO5S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-3-5-12(21-2)14(7-9)22(19,20)13-6-4-10(16(17)18)8-11(13)15/h3-8H,1-2H3 |
InChI Key |
RJQRLKSVAGJKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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